molecular formula C8H8BrClO B6304847 (4-Bromo-5-chloro-2-methylphenyl)methanol CAS No. 2091453-69-7

(4-Bromo-5-chloro-2-methylphenyl)methanol

Cat. No.: B6304847
CAS No.: 2091453-69-7
M. Wt: 235.50 g/mol
InChI Key: CTMXFXFXQNWXAA-UHFFFAOYSA-N
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Description

(4-Bromo-5-chloro-2-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to a benzene ring, along with a methanol group. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-2-methylphenyl)methanol typically involves the bromination and chlorination of 2-methylphenylmethanol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst . The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced reactors and controlled conditions to achieve high yields and purity. The production process is designed to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-chloro-2-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-bromo-5-chloro-2-methylbenzaldehyde or 4-bromo-5-chloro-2-methylbenzoic acid .

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-5-chloro-2-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of halogenated phenylmethanols on biological systems. It can be used in assays to investigate its interactions with enzymes and other biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in drug discovery .

Industry

Industrially, this compound is used in the manufacture of specialty chemicals and materials. It may be employed in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (4-Bromo-5-chloro-2-methylphenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-5-chloro-2-methylphenyl)methanol is unique due to the specific arrangement of bromine, chlorine, and methanol groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-bromo-5-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMXFXFXQNWXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CO)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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